An In-depth Technical Guide to the Chemical Properties of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a fluorinated aromatic ketone and ester of increasing interest within synthetic and medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and target binding affinity. This technical guide provides a comprehensive examination of the chemical properties of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, including its structural characteristics, physicochemical parameters, and spectroscopic profile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive modeling and data from structurally analogous compounds to provide a robust and scientifically grounded resource for researchers. A detailed, plausible synthetic protocol via Friedel-Crafts acylation is also presented, along with essential safety and handling information.
Introduction and Chemical Identity
Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (CAS Number: 898753-41-8) is an organic building block characterized by a heptanoate ethyl ester chain linked to a 2-fluorophenyl ketone moiety.[1] This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and materials. The presence of the ortho-fluorine atom on the phenyl ring is anticipated to introduce distinct electronic and conformational effects compared to its isomers and non-fluorinated counterparts.
Key Structural Features:
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Aromatic Ketone: The carbonyl group directly attached to the fluorinated phenyl ring is a key reactive site and contributes to the molecule's polarity.
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Ethyl Ester: The ester group provides a handle for further chemical transformations, such as hydrolysis or transesterification, and influences the compound's solubility and volatility.
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Aliphatic Chain: The six-carbon chain offers flexibility and lipophilicity, which can be crucial for molecular recognition and transport properties in biological systems.
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Fluorine Substitution: The ortho-fluoro substituent can influence the reactivity of the aromatic ring, the conformation of the molecule, and its metabolic stability.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
// Atom nodes C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; F1 [label="F"]; O3 [label="O"]; C14 [label="C"]; C15 [label="C"];
// Edges for the heptanoate chain C1 -- O1 [len=1.2]; C1 -- O3 [style=double, len=1.2]; O1 -- C14 [len=1.2]; C14 -- C15 [len=1.2]; C1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- O2 [style=double, len=1.2]; C7 -- C8 [len=1.2];
// Edges for the phenyl ring C8 -- C9 [len=1.2]; C9 -- C10 [len=1.2]; C10 -- C11 [len=1.2]; C11 -- C12 [len=1.2]; C12 -- C13 [len=1.2]; C13 -- C8 [len=1.2]; C9 -- F1 [len=1.2];
// Positioning nodes C1 [pos="0,0!"]; O1 [pos="-0.8,0.8!"]; O3 [pos="0.8,0.8!"]; C14 [pos="-1.6,1.6!"]; C15 [pos="-2.4,0.8!"]; C2 [pos="0,-1.5!"]; C3 [pos="1.5,-2!"]; C4 [pos="1.5,-3.5!"]; C5 [pos="0,-4!"]; C6 [pos="0,-5.5!"]; C7 [pos="1.5,-6!"]; O2 [pos="1.5,-7!"]; C8 [pos="3,-5.5!"]; C9 [pos="4,-6.5!"]; C10 [pos="5,-6!"]; C11 [pos="5.5,-5!"]; C12 [pos="4.5,-4!"]; C13 [pos="3.5,-4.5!"]; F1 [pos="4.5,-7.5!"]; } Figure 1: Chemical Structure of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.
Physicochemical Properties
While experimental data for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is not extensively published, its physicochemical properties can be reliably predicted based on its structure and by analogy to similar compounds. These properties are crucial for designing experimental conditions for synthesis, purification, and various applications.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₅H₁₉FO₃ | Calculation |
| Molecular Weight | 266.31 g/mol | Calculation |
| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy |
| Boiling Point | ~380-390 °C at 760 mmHg | Analogy to 3-fluoro isomer[2] |
| Melting Point | Not available | - |
| Density | ~1.1 g/cm³ | Analogy to 3-fluoro isomer[2] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | Analogy[3] |
| LogP (octanol/water) | ~3.5 | Predictive Model |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following are predicted spectroscopic data for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals corresponding to the ethyl ester, the aliphatic chain, and the 2-fluorophenyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | dd | 1H | Aromatic H (ortho to C=O) |
| ~7.4-7.6 | m | 1H | Aromatic H |
| ~7.1-7.3 | m | 2H | Aromatic H's |
| 4.12 | q | 2H | -O-CH₂-CH₃ |
| 2.95 | t | 2H | -CH₂-C=O |
| 2.32 | t | 2H | -CH₂-COO- |
| 1.6-1.8 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |
| 1.3-1.5 | m | 2H | -CH₂-CH₂-CH₂- |
| 1.25 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons (with C-F coupling), and the aliphatic carbons.
| Chemical Shift (ppm) | Assignment |
| ~202 (d) | Aromatic C=O |
| ~173 | Ester C=O |
| ~162 (d, J ≈ 250 Hz) | C-F |
| ~134 (d) | Aromatic CH |
| ~131 (d) | Aromatic CH |
| ~129 (d) | Aromatic C-C=O |
| ~124 (d) | Aromatic CH |
| ~116 (d, J ≈ 22 Hz) | Aromatic CH |
| ~60.5 | -O-CH₂-CH₃ |
| ~43 | -CH₂-C=O |
| ~34 | -CH₂-COO- |
| ~29 | Aliphatic CH₂ |
| ~25 | Aliphatic CH₂ |
| ~24 | Aliphatic CH₂ |
| ~14.2 | -O-CH₂-CH₃ |
IR (Infrared) Spectroscopy
The IR spectrum is expected to show strong absorption bands characteristic of the ketone and ester carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (aromatic ketone) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1220 | Strong | C-F stretch (aromatic) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would likely show a molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): m/z = 266
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Key Fragments:
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m/z = 221 ([M - OCH₂CH₃]⁺)
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m/z = 123 ([F-C₆H₄-C=O]⁺)
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m/z = 95 ([C₆H₄F]⁺)
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Synthesis and Reactivity
A plausible and efficient synthetic route for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is the Friedel-Crafts acylation of fluorobenzene. This well-established electrophilic aromatic substitution reaction provides a direct method for forming the aryl ketone linkage.
Proposed Synthetic Workflow
dot digraph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes pimelic_acid [label="Pimelic Acid"]; monoethyl_pimelate [label="Monoethyl Pimelate"]; acyl_chloride [label="7-Ethoxy-7-oxoheptanoyl chloride"]; target_compound [label="Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate"]; fluorobenzene [label="Fluorobenzene"]; lewis_acid [label="AlCl₃ (Lewis Acid)", shape=ellipse, color="#34A853", fillcolor="#FFFFFF"];
// Edges pimelic_acid -> monoethyl_pimelate [label="Ethanol, H⁺ catalyst\n(Monoesterification)"]; monoethyl_pimelate -> acyl_chloride [label="SOCl₂ or (COCl)₂\n(Acyl Chloride Formation)"]; {acyl_chloride; fluorobenzene; lewis_acid} -> target_compound [label="Friedel-Crafts Acylation"]; } Figure 2: Proposed synthetic workflow for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Ethoxy-7-oxoheptanoyl chloride
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To a solution of monoethyl pimelate (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
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Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
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Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
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To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous fluorobenzene (which also serves as the solvent) at 0 °C, add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) in anhydrous fluorobenzene dropwise.
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Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.
Chemical Reactivity
The primary reactive sites of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate are the ester and ketone carbonyl groups.
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Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
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Ketone Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄).
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Further Aromatic Substitution: The fluorophenyl ring can undergo further electrophilic aromatic substitution, with the position of substitution directed by the existing acyl and fluoro groups.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is not widely available, data from suppliers of this compound and structurally similar chemicals indicate the following hazards and precautions.
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Hazard Classification:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Precautionary Measures:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Keep away from heat, sparks, open flames, and other ignition sources.
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Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Incompatible with strong oxidizing agents and strong bases.
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Potential Applications
The structural motifs within Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate suggest its potential utility in several areas of research and development:
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Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity. The fluorophenyl group can enhance metabolic stability and binding affinity to protein targets.
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Materials Science: As a precursor for the development of novel polymers or functional materials where the properties of the fluorinated aromatic moiety can be exploited.
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Chemical Probe Development: For use in the synthesis of chemical probes to study biological pathways.
Conclusion
Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a valuable fluorinated building block with significant potential in various fields of chemical research. While comprehensive experimental data on its properties is still emerging, this technical guide provides a detailed overview based on predictive methods and analogies to structurally related compounds. The presented synthetic protocol offers a practical approach for its preparation in a laboratory setting. As with any chemical, appropriate safety precautions must be observed during its handling and use.
References
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ChemSrc. (2025). Ethyl 7-oxoheptanoate | CAS#:3990-05-4. Retrieved from [Link]


